molecular formula C22H23ClN4O2S B282738 2-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-ethyl-4-quinazolinone

2-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-ethyl-4-quinazolinone

Cat. No. B282738
M. Wt: 443 g/mol
InChI Key: UOHJTTYUBKMUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-ethyl-4-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Medicinal Chemistry and Biological Activity

The compound, belonging to the quinazoline-4(3H)-one class, has been recognized for its significance in medicinal chemistry, particularly due to its presence in over 200 naturally occurring alkaloids. The stability of the quinazolinone nucleus has spurred researchers to develop new medicinal agents by integrating various bioactive moieties into this core structure. One such effort involved the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, exhibiting notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings underscore the potential of quinazolinone derivatives in combating antibiotic resistance, a major contemporary medical challenge (Tiwary et al., 2016).

Optoelectronic Material Applications

Quinazoline derivatives have also found applications beyond medicinal chemistry, particularly in the realm of optoelectronics. Research emphasizes the importance of integrating quinazoline and pyrimidine fragments into π-extended conjugated systems, significantly enhancing the value of these compounds in developing novel optoelectronic materials. Such derivatives are instrumental in creating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, arylvinylsubstituted quinazolines show promise in the development of nonlinear optical materials and colorimetric pH sensors, marking a versatile range of applications (Lipunova et al., 2018).

Therapeutic Research and Disease Treatment

The structural diversity of quinazolinone derivatives, owing to the addition of fused aromatic or heteroaromatic rings, has opened new avenues in the search for active molecules in therapeutic research. This diversity is particularly relevant in the discovery of novel agents for disease treatment, indicating a promising future for quinazolinone-based compounds in the medical field (Demeunynck & Baussanne, 2013).

properties

Molecular Formula

C22H23ClN4O2S

Molecular Weight

443 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one

InChI

InChI=1S/C22H23ClN4O2S/c1-2-27-21(29)18-5-3-4-6-19(18)24-22(27)30-15-20(28)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10H,2,11-15H2,1H3

InChI Key

UOHJTTYUBKMUAQ-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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